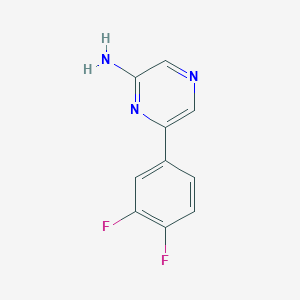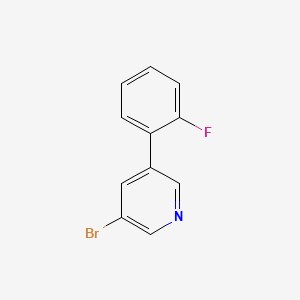
3-Bromo-5-(4-ethylphenyl)pyridine
概要
説明
3-Bromo-5-(4-ethylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the third position and a 4-ethylphenyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-ethylphenyl)pyridine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-bromopyridine, 4-ethylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction typically proceeds with good yields and high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-5-(4-ethylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (50-80°C)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., acetone), temperature (0-25°C)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvent (e.g., ether), temperature (0-25°C)
Major Products Formed
Substitution: 3-Amino-5-(4-ethylphenyl)pyridine, 3-Thio-5-(4-ethylphenyl)pyridine
Oxidation: 3-Bromo-5-(4-formylphenyl)pyridine, 3-Bromo-5-(4-carboxyphenyl)pyridine
Reduction: 3-Bromo-5-(4-ethylphenyl)piperidine
科学的研究の応用
3-Bromo-5-(4-ethylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
作用機序
The mechanism of action of 3-Bromo-5-(4-ethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .
類似化合物との比較
Similar Compounds
3-Bromo-5-phenylpyridine: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Bromo-5-(4-methylphenyl)pyridine: Contains a methyl group instead of an ethyl group, potentially altering its chemical and physical properties.
3-Bromo-5-(4-isopropylphenyl)pyridine: Features an isopropyl group, which can impact its steric and electronic characteristics
Uniqueness
3-Bromo-5-(4-ethylphenyl)pyridine is unique due to the presence of the ethyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature may also affect its reactivity in various chemical transformations, making it a valuable compound for diverse applications .
特性
IUPAC Name |
3-bromo-5-(4-ethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-2-10-3-5-11(6-4-10)12-7-13(14)9-15-8-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVABOOCLZSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














